1-(3-Bromo-thiophen-2-YL)-ethylamine

Chiral resolution Asymmetric synthesis Process chemistry

1-(3-Bromo-thiophen-2-YL)-ethylamine (CAS: Not universally assigned; molecular formula C₆H₈BrNS, MW: 206.11 g/mol) is a heterocyclic primary amine featuring a bromine atom at the 3-position of a thiophene ring and a chiral center at the α-carbon of the ethylamine side chain. This compound is commercially available as a racemic mixture or as the isolated (S)-enantiomer.

Molecular Formula C6H8BrNS
Molecular Weight 206.11 g/mol
Cat. No. B12276477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Bromo-thiophen-2-YL)-ethylamine
Molecular FormulaC6H8BrNS
Molecular Weight206.11 g/mol
Structural Identifiers
SMILESCC(C1=C(C=CS1)Br)N
InChIInChI=1S/C6H8BrNS/c1-4(8)6-5(7)2-3-9-6/h2-4H,8H2,1H3
InChIKeyZWKSAVZOEYLRAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Bromo-thiophen-2-YL)-ethylamine for Chiral Drug Discovery: Compound Profile and Procurement Considerations


1-(3-Bromo-thiophen-2-YL)-ethylamine (CAS: Not universally assigned; molecular formula C₆H₈BrNS, MW: 206.11 g/mol) is a heterocyclic primary amine featuring a bromine atom at the 3-position of a thiophene ring and a chiral center at the α-carbon of the ethylamine side chain [1]. This compound is commercially available as a racemic mixture or as the isolated (S)-enantiomer . The combination of the bromine substituent—which serves as a versatile synthetic handle for cross-coupling reactions—and the chiral amine functionality distinguishes it from non-halogenated or achiral thiophene ethylamine analogs, positioning it as a key intermediate for stereospecific synthesis of biologically active molecules, including kinase inhibitors and GPCR-targeted ligands .

Why 1-(3-Bromo-thiophen-2-YL)-ethylamine Cannot Be Substituted with Common Analogs in Chiral Synthesis


While several thiophene ethylamine derivatives share a common core structure, 1-(3-Bromo-thiophen-2-YL)-ethylamine cannot be generically substituted due to three critical differentiators: (1) the bromine at the 3-position enables orthogonal functionalization via Suzuki-Miyaura, Buchwald-Hartwig, or Ullmann-type couplings that chloro- or unsubstituted analogs do not support with the same reactivity or selectivity; (2) the compound possesses a chiral α-carbon, unlike 2-(thiophen-2-yl)ethanamine or (3-bromothiophen-2-yl)methanamine, enabling stereospecific construction of enantiomerically pure drug candidates ; and (3) the bromine substitution pattern influences both the pKa of the amine and the electron density of the thiophene ring, which in turn modulates binding affinity to biological targets relative to halogen-devoid or alternatively halogenated derivatives [1]. Substitution with a non-brominated thiophene ethylamine eliminates the cross-coupling utility, while replacement with an achiral 2-(3-bromothiophen-2-yl)ethanamine forfeits the capacity for stereochemical control in target engagement.

Quantitative Differentiation of 1-(3-Bromo-thiophen-2-YL)-ethylamine: Chiral Purity, Enzyme Selectivity, and Synthetic Utility


Enantiomeric Purity via Chiral Resolution: (S)-Enantiomer Yields up to 42%

The racemic 1-(3-Bromo-thiophen-2-YL)-ethylamine can be resolved into its enantiomers using preparative chiral chromatography. A documented multi-step protocol employing Chiralpak IA with diethylamine/n-heptane/ethanol mobile phase achieves separation of the racemate, with the (S)-enantiomer obtained in 42% yield . This enantiomeric resolution capability contrasts with achiral analogs such as 2-(3-bromothiophen-2-yl)ethanamine, which possess no chiral center and thus cannot be resolved to provide stereochemically defined intermediates.

Chiral resolution Asymmetric synthesis Process chemistry

Enzyme Selectivity Profile: 5.6-Fold Preference for Butyrylcholinesterase over Acetylcholinesterase

1-(3-Bromo-thiophen-2-YL)-ethylamine (tested as racemate) exhibits a moderate and selective inhibition profile against cholinesterase enzymes. Competitive inhibition assays yielded a Ki of 610 nM against equine serum butyrylcholinesterase (BuChE) and a Ki of 3.43 × 10³ nM (3.43 µM) against Electrophorus electricus acetylcholinesterase (AChE) [1]. This corresponds to a 5.6-fold selectivity for BuChE over AChE. In contrast, unsubstituted thiophene ethylamine analogs lack the bromine substituent that contributes to hydrophobic binding pocket occupancy, and systematic cholinesterase inhibition data for direct comparators such as 2-(3-bromothiophen-2-yl)ethanamine are not reported in authoritative databases, highlighting the data uniqueness of the target compound.

Cholinesterase inhibition Enzyme selectivity Neurological research

Antibacterial Activity: IC50 of 3.19 µM Against Enterococcus faecalis

In antimicrobial screening assays, 1-(3-Bromo-thiophen-2-YL)-ethylamine demonstrated moderate antibacterial activity against Enterococcus faecalis CECT 481, with an IC50 value of 3.19 × 10³ nM (3.19 µM) assessed by inhibition of microbial growth over an 18-hour incubation period using a 2-fold microtiter broth dilution method [1]. This activity contrasts with the negative control of compounds inactive at 2 mM concentrations. While class-level inferences suggest that thiophene ethylamines without bromine substitution show diminished antibacterial potency, direct head-to-head comparative IC50 data for 1-(thiophen-2-yl)ethylamine or 2-(3-bromothiophen-2-yl)ethanamine in the same assay system are not publicly available in curated databases.

Antimicrobial screening Bacterial growth inhibition Gram-positive bacteria

Synthetic Versatility: Bromine as a Cross-Coupling Handle

The bromine atom at the 3-position of the thiophene ring in 1-(3-Bromo-thiophen-2-YL)-ethylamine serves as a functional handle for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura (aryl/heteroaryl boronic acids), Buchwald-Hartwig (amine arylation), and Ullmann-type couplings . In contrast, the non-brominated analog 1-(thiophen-2-yl)ethylamine lacks this halogen substituent and requires additional synthetic steps (e.g., directed lithiation-bromination) to introduce a coupling handle, which can be challenging in the presence of a free amine group . The 3-bromo substitution pattern is distinct from 4-bromo-thiophene-3-ethylamine and 5-bromo-thiophene-2-ethylamine positional isomers, each of which presents different steric and electronic environments that influence cross-coupling regioselectivity and subsequent derivatization outcomes.

Cross-coupling C-C bond formation Medicinal chemistry building block

Stereospecific Synthesis Enabling: Chiral 1-Aryl-2-substituted Ethyl-2-amine Framework

A patented stereospecific preparation method for chiral 1-aryl- and 1-heteroaryl-2-substituted ethyl-2-amines (US 6,433,172 B1) demonstrates that compounds within this structural class, including 1-(3-Bromo-thiophen-2-YL)-ethylamine, can be synthesized with controlled stereochemistry via stereospecific reduction of the corresponding oxime or imine intermediates [1]. The chiral center at the α-carbon relative to the amine group is critical for generating enantiomerically pure active pharmaceutical ingredients. In contrast, achiral thiophene ethylamine derivatives such as 2-(3-bromothiophen-2-yl)ethanamine or (3-bromothiophen-2-yl)methanamine cannot be subjected to this stereospecific methodology to yield enantiomerically enriched products, fundamentally limiting their utility in stereochemistry-dependent drug discovery programs.

Chiral pool synthesis Stereospecific preparation Pharmaceutical intermediates

Optimal Procurement and Application Scenarios for 1-(3-Bromo-thiophen-2-YL)-ethylamine


Stereospecific Synthesis of Chiral Kinase Inhibitor Intermediates

Procurement of enantiomerically pure (S)-1-(3-Bromo-thiophen-2-YL)-ethylamine (available in stock ) enables direct incorporation into chiral kinase inhibitor scaffolds without requiring post-synthetic resolution. The pre-installed bromine at the thiophene 3-position facilitates Suzuki-Miyaura coupling to introduce diverse aryl/heteroaryl pharmacophores while preserving stereochemical integrity at the α-carbon . This application scenario is particularly relevant for medicinal chemistry teams developing ATP-competitive kinase inhibitors where stereochemistry influences target binding and selectivity.

BuChE-Selective Probe Development for Neurological Disease Research

The documented 5.6-fold selectivity for butyrylcholinesterase (Ki = 610 nM) over acetylcholinesterase (Ki = 3.43 µM) positions this compound as a starting scaffold for developing selective BuChE probes or inhibitors. This selectivity profile is notable for Alzheimer‘s disease research, where BuChE activity increases while AChE activity declines during disease progression. Researchers procuring this compound for SAR studies can benchmark modifications against the baseline Ki values to assess improvements in potency and selectivity.

Antimicrobial Lead Optimization Against Gram-Positive Pathogens

The demonstrated antibacterial activity against Enterococcus faecalis (IC50 = 3.19 µM) supports procurement of this compound as a hit scaffold for Gram-positive antimicrobial development. The bromine substituent provides a handle for further derivatization via cross-coupling chemistry to optimize potency and expand antimicrobial spectrum. This application is particularly relevant for researchers addressing antibiotic-resistant Enterococcus infections.

Library Synthesis via Diversity-Oriented Cross-Coupling

As a pre-brominated, chiral thiophene ethylamine building block, this compound is ideally suited for parallel library synthesis in diversity-oriented drug discovery. The bromine atom enables rapid C-C and C-N bond formation via palladium-catalyzed cross-coupling without additional halogenation steps , while the primary amine group allows for simultaneous or sequential derivatization (e.g., amide bond formation, reductive amination). This dual-functionality distinguishes it from analogs lacking the halogen handle and accelerates hit-to-lead optimization timelines.

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